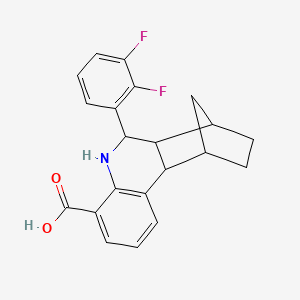![molecular formula C13H17N5O4S B14945774 4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE is a complex organic compound that features a tetrazole ring, a phenyl group, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The phenyl group is then introduced through a substitution reaction, followed by the attachment of the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of solvents like acetonitrile, moderate temperatures, and non-toxic reagents to ensure an eco-friendly and cost-effective process.
化学反应分析
Types of Reactions
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The phenyl and morpholine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfinyl or sulfide derivatives.
科学研究应用
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The phenyl and morpholine rings can further enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Candesartan: An angiotensin II receptor antagonist with a similar tetrazole ring structure.
N-(4-ETHOXYPHENYL)-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Another compound featuring a tetrazole ring and phenyl group.
Uniqueness
4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE is unique due to the presence of the morpholine ring, which can impart additional chemical and biological properties
属性
分子式 |
C13H17N5O4S |
|---|---|
分子量 |
339.37 g/mol |
IUPAC 名称 |
4-[4-[2-(tetrazol-1-yl)ethoxy]phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H17N5O4S/c19-23(20,18-6-8-21-9-7-18)13-3-1-12(2-4-13)22-10-5-17-11-14-15-16-17/h1-4,11H,5-10H2 |
InChI 键 |
SABBWXINQSPXNS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCN3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14945695.png)
![N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide](/img/structure/B14945703.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)
![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)

![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)
